molecular formula C8H10N4 B3323443 {7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}methanamine CAS No. 1638763-55-9

{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}methanamine

Cat. No.: B3323443
CAS No.: 1638763-55-9
M. Wt: 162.19 g/mol
InChI Key: WFMKVUWVUXCRGA-UHFFFAOYSA-N
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Description

{7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}methanamine is a pyrrolopyrimidine derivative featuring a methyl group at the 7-position and a methanamine (-CH2NH2) substituent at the 4-position of the fused heterocyclic core. Pyrrolopyrimidines are privileged scaffolds in medicinal chemistry due to their structural similarity to purines, enabling interactions with kinase ATP-binding sites and other biological targets . The methanamine group enhances solubility and provides a handle for further functionalization, making this compound a versatile intermediate for drug discovery .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(7-methylpyrrolo[2,3-d]pyrimidin-4-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4/c1-12-3-2-6-7(4-9)10-5-11-8(6)12/h2-3,5H,4,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFMKVUWVUXCRGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C(N=CN=C21)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501217421
Record name 7H-Pyrrolo[2,3-d]pyrimidine-4-methanamine, 7-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501217421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1638763-55-9
Record name 7H-Pyrrolo[2,3-d]pyrimidine-4-methanamine, 7-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1638763-55-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7H-Pyrrolo[2,3-d]pyrimidine-4-methanamine, 7-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501217421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}methanamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Formation of the Pyrimidine Ring: The pyrimidine ring can be constructed via the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.

    Fusion of Rings: The pyrrole and pyrimidine rings are then fused together through cyclization reactions under specific conditions, such as the use of strong acids or bases as catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

{7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methanamine group, where nucleophiles such as halides or amines replace the existing substituent.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halides or amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrrolopyrimidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, {7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}methanamine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in the development of enzyme inhibitors and receptor modulators, which can be used in the study of various biochemical pathways.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It has been explored as a candidate for the development of drugs targeting specific diseases, such as cancer and inflammatory disorders.

Industry

In the industrial sector, this compound is utilized in the production of specialty chemicals and advanced materials. Its unique structure and reactivity make it valuable in the synthesis of high-performance polymers and coatings.

Mechanism of Action

The mechanism of action of {7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and modulating biochemical pathways. In receptor-mediated pathways, it can act as an agonist or antagonist, altering cellular signaling processes.

Comparison with Similar Compounds

Structural Variations and Substitution Patterns

Key structural differences among pyrrolopyrimidine derivatives include:

  • Substituent Position: The 7-methyl group in the target compound distinguishes it from analogs like 5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (5-methyl, 4-amine; CAS 1234616-34-2), which shows reduced steric hindrance but altered electronic properties .
  • Functional Group Modifications :
    • Replacement of the 4-methanamine with a piperidinylmethanamine (e.g., 1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl)methanamine) introduces conformational rigidity, enhancing selectivity for specific kinases .
    • Bulky aryl substituents, as in 7-(3-methylphenyl)-5-phenyl-4-(4-phenylpiperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine , increase molecular weight and logP, affecting pharmacokinetics .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight logP* Solubility
{7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}methanamine C8H10N4 162.19 1.2 Moderate (HCl salt improves solubility )
5-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine C7H8N4 148.16 0.9 High (amine group enhances polarity )
(7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanamine C8H10N4 162.19 1.5 Low (hydrophobic 5-position substitution )
1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl)methanamine C12H18N5 232.30 2.1 Low (piperidine increases lipophilicity )

*logP values estimated via computational tools.

Key Research Findings

  • Position-Specific Effects : Methyl groups at the 7-position (vs. 5- or 6-) improve metabolic stability by shielding the core from oxidative degradation .
  • Salt Forms : The hydrochloride salt of the target compound (CAS 935466-96-9) enhances aqueous solubility, critical for in vivo studies .
  • SAR Insights : Bulky substituents at the 5-position (e.g., 5-iodo in compound 8) reduce kinase affinity, whereas 4-methanamine optimizes hydrogen-bonding interactions .

Biological Activity

{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}methanamine is a compound belonging to the pyrrolo[2,3-d]pyrimidine class, which has garnered attention due to its potential biological activities, particularly as a selective inhibitor of various kinases. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C₈H₁₀N₄
  • Molecular Weight : 162.19 g/mol
  • IUPAC Name : 7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ylmethanamine

1. Kinase Inhibition

Research has demonstrated that derivatives of the pyrrolo[2,3-d]pyrimidine scaffold exhibit selective inhibition against various kinases. For instance, one study identified a compound derived from this scaffold as a JAK1-selective inhibitor with an IC₅₀ value of 8.5 nM and a selectivity index of 48 over JAK2 . This inhibition is significant given the role of Janus kinases (JAKs) in cytokine signaling pathways implicated in autoimmune diseases and cancers.

CompoundTarget KinaseIC₅₀ (nM)Selectivity Index
(R)-6cJAK18.548 (over JAK2)

2. Antiviral Activity

Another area of interest is the antiviral properties against Zika virus (ZIKV). A study evaluated several compounds based on the pyrrolo[2,3-d]pyrimidine structure for their ability to inhibit ZIKV replication. Compound 5 exhibited an EC₅₀ value of 4.3 µM with a CC₅₀ value of 58 µM, indicating promising antiviral activity with manageable toxicity .

CompoundEC₅₀ (µM)CC₅₀ (µM)Activity Description
Compound 54.358Good anti-ZIKV activity

3. Antiparasitic Activity

The antiparasitic potential of pyrrolo[2,3-d]pyrimidines has also been explored. In vitro studies showed that certain derivatives maintained significant activity against parasites while balancing metabolic stability and solubility . The incorporation of specific functional groups was found to enhance activity while minimizing toxicity.

Case Study 1: JAK1 Inhibition

A detailed evaluation of the compound's efficacy in in vivo models demonstrated its effectiveness in collagen-induced arthritis (CIA) and adjuvant-induced arthritis (AIA) models. The compound not only reduced inflammation but also improved joint function, highlighting its therapeutic potential in inflammatory diseases .

Case Study 2: Antiviral Screening

In a screening for antiviral compounds against ZIKV, several derivatives were tested for their ability to reduce viral load in infected cell lines. The results indicated that modifications at specific positions on the pyrrolo[2,3-d]pyrimidine scaffold could significantly enhance antiviral efficacy while reducing cytotoxicity .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for {7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}methanamine?

  • Methodology : Synthesis typically involves multi-step heterocyclic chemistry. A general approach includes:

Core Formation : Starting with 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (CAS 212268-45-6), which is synthesized via cyclization of ethyl 2-cyano-4,4-dimethoxybutanoate followed by chlorination using POCl₃ .

Amination : The 4-chloro intermediate undergoes nucleophilic substitution with methanamine under reflux in anhydrous solvents (e.g., DMF or THF) .

Purification : Column chromatography or recrystallization ensures purity, monitored by TLC or HPLC .

Q. How is the structure of this compound confirmed?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR verify substituent positions (e.g., methyl group at N-7, methanamine at C-4). For example, δ ~3.8 ppm for N-CH₃ and δ ~4.5 ppm for -CH₂NH₂ .
  • HRMS : High-resolution mass spectrometry confirms molecular weight (e.g., C₈H₁₀N₄: calculated 162.0905, observed 162.0902) .
  • X-ray Crystallography : Resolves ambiguous regiochemistry; SHELX programs refine crystal structures .

Q. What are the known biological targets of this compound?

  • Primary Target : Janus kinase 1 (JAK1), validated via kinase inhibition assays (IC₅₀ < 50 nM). JAK1 selectivity over JAK2/JAK3 is critical for reducing off-target effects in autoimmune diseases .
  • Secondary Targets : Potential activity against LIMK or ROCK kinases, as seen in structurally related pyrrolopyrimidines .

Advanced Research Questions

Q. How can JAK1 selectivity over other JAK isoforms be assessed experimentally?

  • Methodology :

Enzyme Assays : Measure IC₅₀ against recombinant JAK1, JAK2, JAK3, and TYK2 using ATP-competitive assays. For example, JAK1 IC₅₀ = 2 nM vs. JAK2 IC₅₀ = 100 nM .

Whole Blood Assays : Quantify inhibition of IFNγ (JAK1/2-dependent) vs. IL-6 (JAK1/STAT3) signaling in human blood .

Mutagenesis Studies : Replace JAK1 residues (e.g., Leu-959) with JAK2 counterparts to identify selectivity determinants .

Q. What strategies improve pharmacokinetic properties of this compound?

  • Approaches :

  • Salt Formation : Co-crystallization with 3,5-dimethylpyrazole enhances solubility and stability (e.g., patent WO2010010190A1) .
  • Prodrug Design : Esterification of the methanamine group improves oral bioavailability .
  • Polymorph Screening : Identify crystalline forms (e.g., Form 1 p-toluenesulfonic acid salt) with optimal dissolution rates .

Q. How can contradictions in structure-activity relationship (SAR) studies be resolved?

  • Resolution Strategies :

  • X-ray Co-crystallography : Determine binding modes with JAK1 (e.g., hydrogen bonding between methanamine and Glu-966) .
  • Free-Wilson Analysis : Quantify contributions of substituents (e.g., methyl vs. ethyl at N-7) to activity .
  • Meta-Analysis : Cross-validate data across studies (e.g., conflicting reports on N-7 methylation’s role) .

Q. What in vivo models are suitable for evaluating efficacy in autoimmune diseases?

  • Models :

  • Rat Adjuvant-Induced Arthritis (rAIA) : Dose-dependent reduction in paw swelling (ED₅₀ = 10 mg/kg BID) correlates with JAK1 inhibition .
  • Collagen-Induced Arthritis (CIA) : Measure synovial inflammation via histopathology .
    • Biomarkers : Serum IL-6 and STAT3 phosphorylation levels confirm target engagement .

Q. How are stability issues addressed during synthesis?

  • Optimization :

  • Anhydrous Conditions : Use dry solvents (e.g., THF) to prevent hydrolysis of intermediates .
  • Low-Temperature Reactions : Maintain −78°C during lithiation steps to avoid side reactions .
  • Real-Time Monitoring : TLC or in-situ IR tracks reaction progress, minimizing degradation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}methanamine
Reactant of Route 2
{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}methanamine

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